Gas-Phase Oxidation Kinetic Isotope Effect
In the gas-phase oxidation of formaldehyde by nitrogen dioxide at 399 K, the reaction rate of protio-formaldehyde (CH₂O) is substantially greater than that of dideuteriomethanone (CD₂O). Competitive experiments at 399 K yield a ratio of second-order rate constants k(CH₂O)/k(CD₂O) = 13.5 ± 1.5, corresponding to a competitive isotope effect of approximately 3.0 when 1% CD₂O is present in a CH₂O matrix [1]. This large primary KIE indicates that C–H(D) bond cleavage is the rate-determining step, information that is inaccessible using the protio analog alone.
| Evidence Dimension | Second-order rate constant for oxidation by NO₂ |
|---|---|
| Target Compound Data | k(CD₂O) = 1 (reference; inverse ratio implies CD₂O reacts 13.5-fold slower) |
| Comparator Or Baseline | CH₂O: k(CH₂O) / k(CD₂O) = 13.5 ± 1.5 |
| Quantified Difference | 13.5-fold faster for CH₂O; competitive KIE ≈ 3.0 |
| Conditions | 399 K, 4.00×10⁻²–5.33×10⁻² bar, gas phase, thermal excitation |
Why This Matters
For mechanistic studies requiring a rate-determining C–H(D) bond cleavage probe, CD₂O provides a quantifiable kinetic handle that CH₂O alone cannot offer, justifying its procurement for gas-phase and atmospheric reaction research.
- [1] OSTI Technical Report 4136203: Barton, D. (1961). Deuterium isotope effects in the gas phase oxidation of formaldehyde by nitrogen dioxide. View Source
